molecular formula C17H17N3O3S B10982980 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(furan-2-ylmethyl)furan-2-carboxamide

5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(furan-2-ylmethyl)furan-2-carboxamide

Cat. No.: B10982980
M. Wt: 343.4 g/mol
InChI Key: WSUDDXOACIZMNR-UHFFFAOYSA-N
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Description

The compound 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(furan-2-ylmethyl)furan-2-carboxamide is a complex organic molecule featuring a pyrimidine ring, a furan ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(furan-2-ylmethyl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving an appropriate aldehyde and an amidine derivative under acidic conditions.

    Thioether Formation: The pyrimidine derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Furan Ring Synthesis: The furan ring can be synthesized via a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Coupling Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The furan and pyrimidine rings can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong bases like sodium hydride (NaH) for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to the presence of the pyrimidine and furan rings, which are common in many bioactive molecules. It could be investigated for its potential as an antimicrobial, antiviral, or anticancer agent.

Medicine

In medicinal chemistry, the compound could be explored for drug development. Its structural features suggest it might interact with biological targets such as enzymes or receptors, making it a candidate for therapeutic applications.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its potential for forming stable, functionalized structures.

Mechanism of Action

The mechanism by which 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(furan-2-ylmethyl)furan-2-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The sulfanyl and carboxamide groups could play crucial roles in binding to these targets, while the furan and pyrimidine rings might facilitate interactions through π-π stacking or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-2-furoic acid
  • N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl)furan-2-carboxamide

Uniqueness

Compared to similar compounds, 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(furan-2-ylmethyl)furan-2-carboxamide is unique due to the presence of both furan rings and the specific arrangement of functional groups. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-(furan-2-ylmethyl)furan-2-carboxamide

InChI

InChI=1S/C17H17N3O3S/c1-11-8-12(2)20-17(19-11)24-10-14-5-6-15(23-14)16(21)18-9-13-4-3-7-22-13/h3-8H,9-10H2,1-2H3,(H,18,21)

InChI Key

WSUDDXOACIZMNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NCC3=CC=CO3)C

Origin of Product

United States

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